2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the class of hexahydroquinolines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acidic catalysts like acetic acid or p-toluenesulfonic acid
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This can involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group to a chloro derivative.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-amine.
Substitution: Formation of 2-chloro-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
Medicinally, hexahydroquinoline derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by:
Binding to enzymes: Inhibiting their activity by interacting with the active site.
Modulating receptors: Altering the function of cellular receptors to produce a therapeutic effect.
Pathways involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenyl-1,4-dihydropyridine-3-carbonitrile
- 2-Amino-4-(3,4-dimethoxyphenyl)-1,4-dihydropyridine-3-carbonitrile
- 2-Amino-4-(4-methoxyphenyl)-1,4-dihydropyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, along with the hexahydroquinoline core, provides distinct chemical and biological properties. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O4/c1-30-17-10-8-16(9-11-17)28-19-5-4-6-20(29)24(19)23(18(14-26)25(28)27)15-7-12-21(31-2)22(13-15)32-3/h7-13,23H,4-6,27H2,1-3H3 |
InChI Key |
KENZJXHEHYVXKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)CCC3 |
Origin of Product |
United States |
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